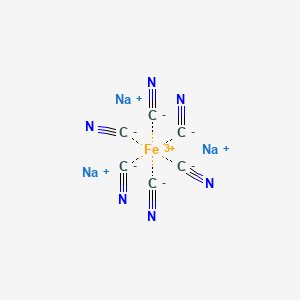

sodium hexacyanoferrate(III)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium hexacyanoferrate(III) is an inorganic compound with the formula Na₃[Fe(CN)₆]. It is a coordination complex consisting of a ferric ion (Fe³⁺) surrounded by six cyanide ligands. This compound is known for its bright red color and is commonly used in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium hexacyanoferrate(III) can be synthesized through the reaction of sodium cyanide with ferric chloride. The reaction typically occurs in an aqueous medium under controlled temperature conditions. The general reaction is as follows: [ 6NaCN + FeCl₃ → Na₃[Fe(CN)₆] + 3NaCl ]

Industrial Production Methods: Industrial production of sodium hexacyanoferrate(III) often involves the co-precipitation method, where sodium cyanide and ferric chloride are mixed in large reactors. The resulting product is then filtered, washed, and dried to obtain the pure compound .

Types of Reactions:

Oxidation: Sodium hexacyanoferrate(III) can undergo oxidation reactions, where it acts as an oxidizing agent. For example, it can oxidize ascorbic acid to dehydroascorbic acid.

Reduction: It can be reduced to sodium hexacyanoferrate(II) in the presence of reducing agents like sodium tetrahydroborate.

Substitution: The cyanide ligands in sodium hexacyanoferrate(III) can be substituted by other ligands under specific conditions.

Common Reagents and Conditions:

Oxidation: Ascorbic acid in an aqueous medium.

Reduction: Sodium tetrahydroborate in a buffered aqueous solution.

Substitution: Various ligands in an aqueous or organic solvent.

Major Products Formed:

Oxidation: Dehydroascorbic acid.

Reduction: Sodium hexacyanoferrate(II).

Substitution: Complexes with substituted ligands

Aplicaciones Científicas De Investigación

Sodium hexacyanoferrate(III) has a wide range of applications in scientific research:

Chemistry: Used as a redox indicator and in electrochemical studies.

Biology: Employed in the study of enzyme kinetics and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as an antidote for certain types of poisoning.

Industry: Utilized in the production of pigments, electroplating, and as a stabilizer in various chemical processes .

Mecanismo De Acción

The mechanism by which sodium hexacyanoferrate(III) exerts its effects is primarily through its ability to act as an oxidizing or reducing agent. The ferric ion (Fe³⁺) in the complex can accept or donate electrons, facilitating various redox reactions. This property makes it useful in applications such as redox titrations and electrochemical sensors. The cyanide ligands also play a role in stabilizing the ferric ion and facilitating ligand exchange reactions .

Comparación Con Compuestos Similares

Potassium hexacyanoferrate(III): Similar in structure but contains potassium ions instead of sodium ions.

Sodium hexacyanoferrate(II): The reduced form of sodium hexacyanoferrate(III), containing ferrous ions (Fe²⁺) instead of ferric ions.

Prussian blue (Ferric ferrocyanide): A complex compound with a similar cyanide coordination but different metal centers.

Uniqueness: Sodium hexacyanoferrate(III) is unique due to its specific redox properties and the stability provided by the sodium ions. This makes it particularly useful in applications requiring precise redox control and stability under various conditions .

Propiedades

Fórmula molecular |

C6FeN6Na3 |

|---|---|

Peso molecular |

280.92 g/mol |

Nombre IUPAC |

trisodium;iron(3+);hexacyanide |

InChI |

InChI=1S/6CN.Fe.3Na/c6*1-2;;;;/q6*-1;+3;3*+1 |

Clave InChI |

DCXPBOFGQPCWJY-UHFFFAOYSA-N |

SMILES canónico |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Fe+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-[(thiophen-2-yl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11727304.png)

![2-{3-[(3,4-Dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile](/img/structure/B11727327.png)

![1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11727334.png)

![{[(2E)-3-phenylprop-2-en-1-ylidene]amino}thiourea](/img/structure/B11727368.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11727382.png)

![1-(4-Chlorophenyl)-3-methoxy-3-[(methoxyimino)methyl]urea](/img/structure/B11727393.png)